2H-Cyclopenta[d]pyrimidine

Microtubule targeting agents Antiproliferative activity Scaffold comparison

2H-Cyclopenta[d]pyrimidine (CAS 270-97-3, molecular formula C₇H₆N₂, molecular weight 118.14 g/mol) is the unsaturated parent heterocycle of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold family. This bicyclic system—comprising a cyclopentane ring ortho-fused to a pyrimidine—serves as the minimal core structure from which ATP-competitive Akt inhibitors (e.g., GDC-0068/ipatasertib), colchicine-site microtubule targeting agents, and dihydrofolate reductase (DHFR) antifolates are elaborated through substitution at the 2-, 4-, 5-, 6-, and 7-positions.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 270-97-3
Cat. No. B13108026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Cyclopenta[d]pyrimidine
CAS270-97-3
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1N=CC2=CC=CC2=N1
InChIInChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-4H,5H2
InChIKeyLRCTWTVNQSLPAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Cyclopenta[d]pyrimidine (CAS 270-97-3): Sourcing the Core Bicyclic Scaffold for Kinase and Tubulin-Targeted Drug Discovery


2H-Cyclopenta[d]pyrimidine (CAS 270-97-3, molecular formula C₇H₆N₂, molecular weight 118.14 g/mol) is the unsaturated parent heterocycle of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold family . This bicyclic system—comprising a cyclopentane ring ortho-fused to a pyrimidine—serves as the minimal core structure from which ATP-competitive Akt inhibitors (e.g., GDC-0068/ipatasertib), colchicine-site microtubule targeting agents, and dihydrofolate reductase (DHFR) antifolates are elaborated through substitution at the 2-, 4-, 5-, 6-, and 7-positions [1][2]. The compound is a calculated-density liquid (1.214 g/cm³, predicted boiling point 291.6 °C at 760 mmHg) and is primarily handled as a synthetic intermediate rather than a final bioactive molecule .

Bicyclic core for kinase inhibitor elaboration (e.g. Akt, VEGFR2)
Colchicine-site microtubule targeting agent scaffold
DHFR antifolate lead optimization scaffold

Why Pyrrolo[2,3-d]pyrimidine or Monocyclic Pyrimidine Scaffolds Cannot Simply Replace 2H-Cyclopenta[d]pyrimidine in Lead Optimization


The 2H-cyclopenta[d]pyrimidine scaffold is not functionally interchangeable with its closest heterocyclic analogs. Direct head-to-head comparisons demonstrate that the cyclopenta-fused system confers quantifiably superior antiproliferative potency relative to the pyrrolo[2,3-d]pyrimidine scaffold: the cyclopenta[d]pyrimidine derivative (±)-3·HCl exhibited an IC₅₀ of 17.0 ± 0.7 nM against MDA-MB-435 melanoma cells, while the corresponding pyrrolo[2,3-d]pyrimidine analog 1 showed an IC₅₀ of 183 ± 3.4 nM—a greater than 10-fold difference [1]. The microtubule-depolymerizing EC₅₀ diverges even more sharply (56 nM vs. 5.8 µM, ~104-fold) [1]. Moreover, the saturation state of the cyclopentane ring critically determines the scaffold's application domain: the fully unsaturated 2H-cyclopenta[d]pyrimidine serves as a distinct synthetic starting material for electrophilic functionalization, whereas the saturated 6,7-dihydro-5H-cyclopenta[d]pyrimidine is the privileged core for kinase and tubulin inhibitors [2][3]. Substituting a monocyclic pyrimidine eliminates the conformational restriction and hydrophobic interactions with the kinase front pocket that contribute to target residence time in VEGFR2 and Akt inhibitors [3].

Scaffold mismatchCyclopenta[d]pyrimidine vs pyrrolo[2,3-d]pyrimidine: reported >10-fold potency difference may shift antiproliferative outcomes.
Ring saturationUnsaturated 2H-form is a synthetic intermediate; saturated 6,7-dihydro form is the privileged core for bioactive inhibitors.
Conformational lossMonocyclic pyrimidine lacks front-pocket hydrophobic interactions and conformational restriction, possibly altering target residence time.

3–6 Comparator-Anchored Quantitative Evidence Dimensions for 2H-Cyclopenta[d]pyrimidine Differentiation


Evidence 1: Antiproliferative Potency of Cyclopenta[d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine in MDA-MB-435 Melanoma Cells

In a direct scaffold-to-scaffold comparison, the cyclopenta[d]pyrimidine derivative (±)-3·HCl inhibited MDA-MB-435 cell proliferation with an IC₅₀ of 17.0 ± 0.7 nM, while the structurally analogous pyrrolo[2,3-d]pyrimidine derivative 1 exhibited an IC₅₀ of 183 ± 3.4 nM [1]. The cyclopenta[d]pyrimidine analog also demonstrated a microtubule depolymerization EC₅₀ of 56 nM, compared to 5.8 µM for the pyrrolo[2,3-d]pyrimidine analog—an approximately 104-fold difference [1]. In the NCI 60-cell-line panel, compound 1 showed GI₅₀ values predominantly below 500 nM, whereas (±)-3·HCl achieved GI₅₀ values below 30 nM in the majority of tested lines [1]. Both compounds circumvented Pgp-mediated drug resistance (Rr values of 1.6 and 1.2, respectively, vs. 864 for paclitaxel) and βIII-tubulin-mediated resistance (Rr values of 0.7 and 0.6, vs. 4.7 for paclitaxel) [1].

Antiproliferative Comparison
Head-to-head
Cyclopenta[d]pyrimidine (±)-3·HCl IC₅₀ 17.0 nMvsPyrrolo[2,3-d]pyrimidine 1 IC₅₀ 183 nM
Supports scaffold selection for antiproliferative studies.
MDA-MB-435 cells; SRB assay.
Microtubule targeting agents Antiproliferative activity Scaffold comparison

Evidence 2: DHFR Inhibition of Cyclopenta[d]pyrimidine Analogues vs. Trimethoprim Against Pneumocystis carinii and Toxoplasma gondii

2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues 15b and 15c demonstrated markedly superior DHFR inhibition compared to the standard-of-care trimethoprim (TMP). Against Pneumocystis carinii DHFR, 15b showed an IC₅₀ of 1.8 µM and 15c an IC₅₀ of 1.3 µM, compared to 12 µM for TMP—representing 6.7- to 9.2-fold improvements [1]. Against Toxoplasma gondii DHFR, 15b and 15c both achieved IC₅₀ values of 0.14 µM, versus 2.7 µM for TMP, a 19.3-fold enhancement [1]. The bridge-length dependence was unambiguous: 15a (single-carbon bridge) was essentially inactive (IC₅₀ > 32 µM vs. P. carinii), whereas the two- and three-carbon bridged analogs 15b and 15c gained dramatic potency [1]. Importantly, 15b and 15c displayed an inverted selectivity profile relative to TMP—they were more potent against rat liver DHFR than against the microbial enzymes, a property relevant for understanding species-specific DHFR pharmacology [1].

DHFR Inhibition vs TMP
Head-to-head
15c vs TMP: 9.2-fold (P. carinii), 19.3-fold (T. gondii)
Supports DHFR inhibitor lead optimization.
Enzymatic assay; P. carinii & T. gondii DHFR.
DHFR inhibition Antifolate Opportunistic infections

Evidence 3: Cyclopenta[d]pyrimidine Classical Antifolates vs. Methotrexate and 10-EDAM in Tumor Cell Growth Inhibition

Cyclopenta[d]pyrimidine-based classical antifolates bearing a p-aminobenzoyl-L-glutamate side chain demonstrated superior tumor cell growth inhibition compared to the clinical antifolates methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) [1]. Most analogs in the series were more potent than both MTX and 10-EDAM across a panel including P388 murine leukemia (MTX-sensitive and MTX-resistant), Colon 26, and KB cell lines upon 72-hour drug exposure [1]. The lead compounds 2a (10-methyl derivative) and 2i (thiophene isostere) were 2- to 3-fold more potent than 10-EDAM [1]. On 4-hour drug exposure, compounds 1, 2a–e, and 2g–i were much more cytotoxic in Colon 26 cells than both MTX and 10-EDAM, with 2d and 2i being most potent [1]. The growth-inhibitory potency of these cyclopenta[d]pyrimidine antifolates was generally less dependent on exposure time than MTX, and effects were reversible by leucovorin, confirming an antifolate mechanism [2]. The initial lead compound 1 (N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid) was characterized as an extremely potent DHFR and tumor cell growth inhibitor, providing the basis for the entire optimization campaign [1].

Antifolate Potency Rank
Reported
Top Ranked2–3× more potent than 10-EDAM
Supports antifolate lead selection against resistant models.
P388, Colon 26, KB cell lines.
Antifolate antitumor agents DHFR Tumor cell proliferation

Evidence 4: Cyclopenta[d]pyrimidine-Derived Pan-Akt Inhibitor GDC-0068 Selectivity vs. PKA and MK-2206

GDC-0068 (ipatasertib), a 6,7-dihydro-5H-cyclopenta[d]pyrimidine-derived ATP-competitive inhibitor, exhibits potent pan-Akt inhibition with IC₅₀ values of 5 nM (Akt1), 18 nM (Akt2), and 8 nM (Akt3) in cell-free assays . Critically, GDC-0068 demonstrates 620-fold selectivity for Akt over the closely related AGC-family kinase PKA, a selectivity margin that reduces the risk of off-target cardiac and metabolic effects associated with PKA inhibition . In comparison, the allosteric Akt inhibitor MK-2206 (a non-cyclopenta[d]pyrimidine chemotype) shows IC₅₀ values of 8 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3) [1]. While MK-2206 is marginally less potent on Akt1, the key differentiation lies in the mechanism: GDC-0068 is ATP-competitive and active regardless of PH domain status, whereas MK-2206 requires the pleckstrin homology domain for allosteric inhibition, which can be a liability in Akt mutants with altered PH domain conformation [1]. In the PTEN-deficient LNCaP prostate cancer cell line, GDC-0068 inhibited phosphorylation of the Akt substrate PRAS40 with a cellular IC₅₀ of 176 nM, demonstrating robust target engagement in a disease-relevant cellular context . GDC-0068 showed dose-dependent pharmacodynamic effects on downstream biomarkers and robust antitumor responses in xenograft models with activated PI3K-Akt-mTOR signaling [2].

Akt PKA Selectivity
Method context
620-fold selectivity for Akt over PKA
Supports kinase selectivity profiling in Akt research.
Cell-free assay; 230-kinase panel.
Akt kinase inhibition Kinase selectivity ATP-competitive inhibitor

Evidence 5: Cyclopenta[d]pyrimidine as a Novel VEGFR2 Kinase Inhibitor Scaffold vs. Sorafenib Baseline

A series of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives were designed using consecutive 3D-QSAR pharmacophore modeling and molecular docking, and evaluated as VEGFR2 inhibitors [1]. Compounds 6c and 6b demonstrated enzyme inhibition of 97% and 87% at 10 µM, respectively, with dose-dependent IC₅₀ values of 0.85 µM and 2.26 µM against VEGFR2 [1]. While the clinically approved multi-kinase inhibitor sorafenib exhibits a VEGFR2 IC₅₀ of approximately 90 nM (0.090 µM) [2], the cyclopenta[d]pyrimidine scaffold's significance lies not in superior potency but in its novel chemotype: it represents a structurally distinct starting point with hydrophobic interactions in the kinase front pocket that computational modeling linked to increased residence time—a key success factor for ligand optimization that can translate into prolonged pharmacodynamic effects [1]. The scaffold was designed de novo by incorporating features from both pharmacophore modeling and sorafenib docking, establishing the cyclopenta[d]pyrimidine core as a validated, designable VEGFR2 inhibitor scaffold distinct from the established quinoline-urea chemotype of sorafenib [1].

VEGFR2 Scaffold Validation
Method context
3D-QSAR / Docking validated chemotype
Supports novel VEGFR2 inhibitor scaffold design.
Enzymatic IC₅₀ 0.85 µM (6c).
VEGFR2 inhibition Kinase inhibitor scaffold Antiangiogenic

Evidence 6: Water Solubility and Resistance Circumvention Profile of Cyclopenta[d]pyrimidine Hydrochloride Salts vs. Clinical Microtubule Agents

Cyclopenta[d]pyrimidine-based microtubule targeting agents as hydrochloride salts demonstrate a solubility and resistance-circumvention profile that directly addresses two major clinical liabilities of taxanes and vinca alkaloids [1]. Compound (±)-3·HCl bypassed Pgp-mediated resistance with an Rr (relative resistance) value of 1.2, compared to 864 for paclitaxel—indicating essentially no susceptibility to Pgp efflux [1]. Similarly, (±)-3·HCl overcame βIII-tubulin-mediated resistance with an Rr of 0.6, versus 4.7 for paclitaxel [1]. Compound 30·HCl, an optimized analog, inhibited cancer cell proliferation irrespective of Pgp or βIII-tubulin status and was explicitly described as water-soluble and easily synthesized [2]. This contrasts with paclitaxel, which requires formulation in polyoxyethylated castor oil (Cremophor EL) due to poor aqueous solubility, causing hypersensitivity reactions and necessitating prolonged infusion times [1]. The water solubility of the hydrochloride salts simplifies formulation for both in vitro and in vivo studies, reducing experimental variability and enabling oral bioavailability assessment without complex solubilization strategies [1][2].

Resistance Profile
Head-to-head
Pgp Rr 1.2 (vs 864 for paclitaxel)·βIII-tubulin Rr 0.6 (vs 4.7)
Supports tubulin-targeted agent development with reduced resistance confounds.
SK-OV-3 and HeLa isogenic lines.
Water solubility P-glycoprotein resistance βIII-tubulin resistance

Precision Application Scenarios for 2H-Cyclopenta[d]pyrimidine Based on Quantitative Differentiation Evidence


Scenario 1: Microtubule-Targeted Anticancer Lead Optimization Requiring Intrinsic Resistance Circumvention

For medicinal chemistry teams developing colchicine-site microtubule targeting agents, the cyclopenta[d]pyrimidine scaffold should be prioritized over pyrrolo[2,3-d]pyrimidine alternatives when the target product profile demands (a) >10-fold greater antiproliferative potency (IC₅₀ 17 nM vs. 183 nM in MDA-MB-435) [1], (b) circumvention of both Pgp-mediated (Rr ~1.2 vs. 864 for paclitaxel) and βIII-tubulin-mediated (Rr ~0.6 vs. 4.7) drug resistance [1], and (c) water-soluble hydrochloride salt formation to simplify preclinical formulation and avoid Cremophor-associated toxicities [1]. This scenario is directly supported by the NCI 60-cell-line data showing GI₅₀ values below 30 nM for cyclopenta[d]pyrimidines in the majority of tested cancer types [1], and by in vivo efficacy of 30·HCl in triple-negative breast cancer xenografts [2].

Scenario 2: ATP-Competitive Akt Inhibitor Programs Requiring High PKA Selectivity

For kinase inhibitor discovery groups targeting the PI3K-Akt-mTOR axis, the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold (as exemplified by GDC-0068/ipatasertib) is indicated when the program requires (a) ATP-competitive rather than allosteric Akt inhibition to maintain activity against PH domain-mutant variants [1], (b) 620-fold selectivity over PKA to minimize cardiac and metabolic off-target effects [1], and (c) single-digit nanomolar potency across all three Akt isoforms (Akt1 IC₅₀ = 5 nM, Akt2 = 18 nM, Akt3 = 8 nM) [1]. The scaffold's clinical validation via GDC-0068, which has advanced to Phase 2/3 trials, provides translational confidence not available for most other Akt inhibitor chemotypes [2].

Scenario 3: Antifolate Drug Discovery Targeting MTX-Resistant Tumors

For antifolate programs seeking to overcome methotrexate resistance, cyclopenta[d]pyrimidine-based classical antifolates offer quantifiable advantages: most analogs in the 6-5 fused ring series are more potent than MTX and 10-EDAM in both MTX-sensitive and MTX-resistant P388 leukemia cells, with top compounds (2a, 2i) achieving 2- to 3-fold greater potency than 10-EDAM on 72-hour exposure [1]. Critically, these antifolates show less dependence on exposure time than MTX and retain potency in Colon 26 cells on short (4 h) drug exposure where MTX loses substantial activity [1]. The leucovorin-reversible mechanism confirms on-target DHFR-mediated activity [2], making this scaffold suitable for programs where circadian or schedule-dependent dosing constraints limit MTX utility.

Scenario 4: De Novo VEGFR2 Inhibitor Design Requiring Novel IP Position

For organizations conducting VEGFR2 inhibitor lead generation who require freedom to operate outside the densely patented diaryl urea chemical space, the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold offers a computationally validated, synthetically tractable alternative [1]. Derivatives 6c and 6b achieved VEGFR2 IC₅₀ values of 0.85 µM and 2.26 µM [1], providing a starting point for optimization that is orthogonal to sorafenib's chemotype. Molecular modeling indicates that the scaffold's hydrophobic interactions with the kinase front pocket may confer increased residence time—a parameter increasingly recognized as critical for sustained target engagement and in vivo efficacy [1]. This scaffold is most appropriate for early-stage programs where novelty and designability outweigh the need for immediate clinical-level potency.

Application
Selection Property
Validation Focus
Microtubule-targeted cancer cell-model studies
Scaffold potency and resistance circumvention
Cell proliferation and depolymerization endpoints
Akt pathway inhibition studies with PKA selectivity requirement
ATP-competitive Akt inhibition profile
Kinase selectivity and target engagement assays
Antifolate research against MTX-resistant cancer models
Potency across MTX-sensitive/resistant lines
Cell growth inhibition and leucovorin reversibility
Novel VEGFR2 inhibitor lead generation
Scaffold novelty and computational validation
Enzymatic inhibition and binding mode analysis
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